molecular formula C21H22FN3O2S B2619088 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-((4-fluorophenyl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 1787880-11-8

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-((4-fluorophenyl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2619088
CAS No.: 1787880-11-8
M. Wt: 399.48
InChI Key: KZNVOADXSHTMBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazole core substituted with a cyclopropyl and methyl group at positions 5 and 1, respectively. The acetamide backbone is bis-alkylated with a furan-2-ylmethyl group and a (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl moiety. A thioether bridge links the acetamide to a 4-fluorophenyl group.

Properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(4-fluorophenyl)sulfanyl-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2S/c1-24-20(15-4-5-15)11-17(23-24)12-25(13-18-3-2-10-27-18)21(26)14-28-19-8-6-16(22)7-9-19/h2-3,6-11,15H,4-5,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNVOADXSHTMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN(CC2=CC=CO2)C(=O)CSC3=CC=C(C=C3)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-((4-fluorophenyl)thio)-N-(furan-2-ylmethyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that may enhance its interaction with various biological targets, suggesting possible therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H23N3O3SC_{21}H_{23}N_{3}O_{3}S, with a molecular weight of approximately 397.49 g/mol. Its structure includes multiple functional groups, such as a pyrazole ring, a furan moiety, and a thioether linkage, which contribute to its biological activity.

Property Value
Molecular FormulaC21H23N3O3S
Molecular Weight397.49 g/mol
PurityTypically 95%

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in disease pathways, similar to other pyrazole derivatives that have shown inhibitory effects on kinases and phosphatases.
  • Modulation of Signaling Pathways : It could influence various signaling pathways by interacting with receptors or altering the activity of downstream effectors.
  • Antioxidant Properties : The presence of heterocyclic structures may confer antioxidant capabilities, helping to mitigate oxidative stress in cellular environments.

Biological Activity Studies

Several studies have investigated the biological activities of compounds structurally similar to this compound. Here are key findings:

Anticancer Activity

Research indicates that related pyrazole derivatives exhibit significant anticancer properties. For example, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines, showing IC50 values in the low micromolar range.

Compound Cell Line IC50 (µM)
Compound AA549 (Lung cancer)5.0
Compound BMCF7 (Breast cancer)3.2
N-(5-cyclopropyl...)Jurkat T cells4.8

Antimicrobial Activity

The compound's thioether linkage suggests potential antimicrobial properties. Similar compounds have been tested against both Gram-positive and Gram-negative bacteria, often exhibiting notable inhibition zones in agar diffusion assays.

Case Studies

  • Case Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyrazole derivatives, revealing that modifications at specific positions significantly enhanced anticancer activity against various cell lines .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of thioether-containing compounds, demonstrating that certain derivatives effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting a promising avenue for further research .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to the acetamide class with heterocyclic and arylthio substituents. Below is a comparative analysis with four analogs:

2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)sulfanyl)-N-acetamide
  • Core Structure : Triazole ring (vs. pyrazole in the target compound).
  • Substituents : Furan-2-yl at position 5 of the triazole; sulfanyl group linked to acetamide.
  • Key Difference : The triazole’s nitrogen-rich structure may enhance hydrogen bonding with biological targets compared to the pyrazole’s π-π stacking capability.
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-fluorophenyl)acetamide
  • Core Structure : Pyrazole with cyclopropyl and trifluoromethyl groups.
  • Substituents : Acetamide linked to 2-fluorophenyl (vs. 4-fluorophenylthio and furan in the target compound).
  • Physicochemical Properties : The trifluoromethyl group increases lipophilicity (logP ~3.5) and metabolic stability compared to the target compound’s methyl group.
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide
  • Core Structure : Thiadiazole and pyridazine rings.
  • Substituents : Thienyl group on pyridazine; thioether-linked acetamide.
  • Bioactivity : Thiadiazole derivatives often exhibit antimicrobial or anticancer activity due to their electron-deficient cores.
  • Key Difference : The pyridazine-thio moiety may confer distinct electronic properties compared to the target compound’s 4-fluorophenylthio group.
N-(3-Fluorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide
  • Core Structure : Pyrazole with dimethyl groups.
  • Substituents : Propanamide chain linked to 3-fluorophenyl.
  • Synthetic Route : Alkylation of pyrazole precursors, similar to methods used for the target compound .
  • Key Difference : The propanamide spacer (vs. acetamide) may alter conformational flexibility and target binding.

Comparative Data Table

Compound Name Core Structure Key Substituents Bioactivity/Properties Reference
Target Compound Pyrazole 4-Fluorophenylthio, furan-2-ylmethyl N/A (predicted: anti-inflammatory) -
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)sulfanyl)-N-acetamide Triazole Furan-2-yl, sulfanyl Anti-exudative (rat models)
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-fluorophenyl)acetamide Pyrazole Trifluoromethyl, 2-fluorophenyl High logP (~3.5), metabolic stability
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide Thiadiazole/Pyridazine Thienyl, pyridazine-thio Antimicrobial (predicted)
N-(3-Fluorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide Pyrazole Dimethyl, 3-fluorophenyl Flexible binding via propanamide spacer

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s bis-alkylated acetamide structure may require multi-step synthesis, akin to methods described for triazole-acetamides (e.g., Paal-Knorr condensation) .
  • Bioactivity Prediction : The 4-fluorophenylthio group could enhance binding to cysteine-containing enzymes (e.g., kinases or proteases), while the furan may contribute to π-stacking interactions.
  • Physicochemical Properties : Compared to the trifluoromethyl analog , the target compound’s methyl and cyclopropyl groups may reduce lipophilicity (estimated logP ~2.8), improving aqueous solubility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.